molecular formula C13H21NO6 B1404076 2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid CAS No. 1241675-48-8

2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid

Cat. No. B1404076
Key on ui cas rn: 1241675-48-8
M. Wt: 287.31 g/mol
InChI Key: RIGIUTCJAUSCIB-UHFFFAOYSA-N
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Patent
US09399637B2

Procedure details

To a suspension of 2,2′-(1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid (3.40 g, 11.8 mmol) in Ac2O (21 mL) was added NaOAc (0.78 g, 9.5 mmol) and the reaction mixture was stirred at 120° C. for 3 h. After that, the resulting mixture was cooled down to rt then filtered and washed with EtOAc (20 mL×2). The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography (EtOAc/PE (v/v)=1/4) to give the title compound as orange yellow oil (1.38 g, 55.0%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
0.78 g
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([CH2:13]C(O)=O)[CH:10]([CH2:17][C:18]([OH:20])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC([O-])=O.[Na+]>CC(OC(C)=O)=O>[O:20]=[C:18]1[CH2:13][CH:11]2[CH2:12][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[CH2:9][CH:10]2[CH2:17]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)CC(=O)O)CC(=O)O
Name
Quantity
21 mL
Type
solvent
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
0.78 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 120° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After that, the resulting mixture was cooled down to rt
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with EtOAc (20 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (EtOAc/PE (v/v)=1/4)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1CC2C(CN(C2)C(=O)OC(C)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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